3-[(4-chlorophenyl)sulfonyl]-7-(thiophen-2-yl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
3-[(4-chlorophenyl)sulfonyl]-7-(thiophen-2-yl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a complex organic compound featuring a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-7-(thiophen-2-yl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves multiple steps:
Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of the 4-chlorophenylsulfonyl Group: This step often involves a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Thiophen-2-yl Group: This can be accomplished through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Recycling: To reduce costs associated with expensive palladium catalysts.
Green Chemistry Approaches: To minimize environmental impact, such as using less toxic solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the chlorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in research to study enzyme activities and protein interactions.
Industry
Polymer Science: Incorporation into polymers to modify their physical properties.
Electronics: Potential use in organic electronic devices due to its conductive properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(4-chlorophenyl)sulfonyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one: Lacks the thiophen-2-yl group, which may alter its reactivity and applications.
7-(Thiophen-2-yl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one:
Uniqueness
The presence of both the 4-chlorophenylsulfonyl and thiophen-2-yl groups in 3-[(4-chlorophenyl)sulfonyl]-7-(thiophen-2-yl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one provides a unique combination of electronic and steric properties, making it particularly versatile for various applications in research and industry.
Properties
Molecular Formula |
C17H12ClNO3S3 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-7-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C17H12ClNO3S3/c18-10-3-5-11(6-4-10)25(21,22)14-9-24-17-12(13-2-1-7-23-13)8-15(20)19-16(14)17/h1-7,9,12H,8H2,(H,19,20) |
InChI Key |
ISTOQGYIRGDLEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC1=O)C4=CC=CS4 |
Origin of Product |
United States |
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